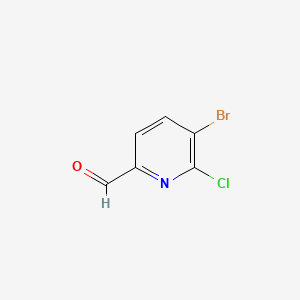

5-Bromo-6-chloropicolinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

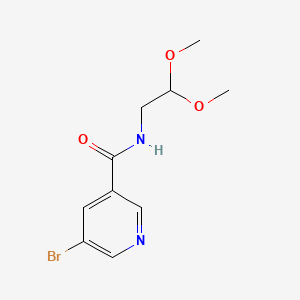

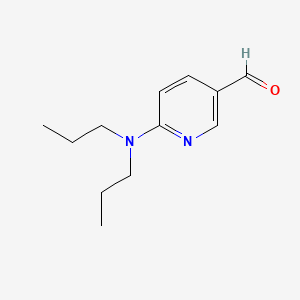

5-Bromo-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO. It has a molecular weight of 220.45 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-6-chloropicolinaldehyde consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 5th position with a bromine atom and at the 6th position with a chlorine atom. An aldehyde functional group is attached to the 2nd position of the ring .Physical And Chemical Properties Analysis

5-Bromo-6-chloropicolinaldehyde has a boiling point of 276.8±40.0℃ (760 Torr) and a density of 1.800±0.06 g/cm3 (20 ºC 760 Torr). Its flash point is 121.2±27.3℃. The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Applications in Organic and Coordination Chemistry

One study demonstrates the one-pot halomethylation of salicylaldehydes, highlighting a method for attaching functional arms to these compounds for further applications in organic and coordination chemistry. This process is crucial for synthesizing heteroditopic ligands as receptors for metal salts, indicating the role of halogenated aldehydes in developing complex molecular architectures (Wang et al., 2006).

Enzyme Immobilization

Glutaraldehyde, another compound of interest, is extensively used in enzyme immobilization . It serves as a powerful crosslinker, showcasing the importance of specific chemical functionalities in designing biocatalysts. This application is vital for enhancing enzyme stability and activity, underscoring the broader utility of halogenated compounds in biotechnology (Barbosa et al., 2014).

Synthesis of Complex Molecules

Research involving N-bromo sulfonamide reagents for synthesizing bis(pyrazol-5-ol)s via a pseudo five-component reaction highlights the role of bromine ions as catalysts. This study showcases the efficiency and versatility of halogenated reagents in organic synthesis, enabling high yields and clean workup (Khazaei et al., 2014).

Material Science and Supramolecular Chemistry

In material science, sterically crowded tin acenaphthenes synthesized from 5,6-dibromoacenaphthene explore the interaction between tin atoms and adjacent halogen atoms. This work contributes to our understanding of molecular structures and their electronic properties, which is crucial for designing new materials (Lechner et al., 2012).

Electrocatalysis

The electrocatalytic synthesis of 6-aminonicotinic acid using 2-amino-5-bromopyridine underlines the potential of halogenated compounds in electrochemical transformations. Such studies open pathways for developing green chemistry processes, emphasizing the role of these compounds in sustainable synthesis strategies (Gennaro et al., 2004).

Safety And Hazards

Propriétés

IUPAC Name |

5-bromo-6-chloropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQCOACMBKSMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856863 |

Source

|

| Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloropyridine-2-carbaldehyde | |

CAS RN |

1227583-91-6 |

Source

|

| Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/structure/B567748.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)